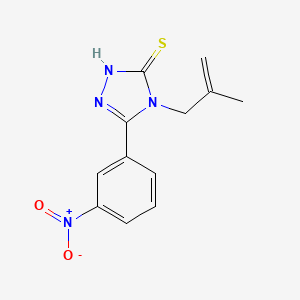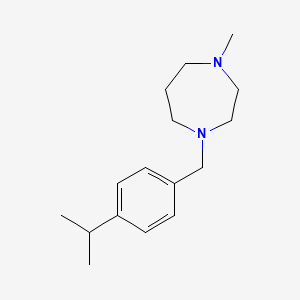![molecular formula C18H21N3O2S B5635763 {1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5635763.png)
{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone" involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired chemical structure. Studies on related compounds demonstrate methodologies that can be adapted for the synthesis, involving amidation, Friedel-Crafts acylation, and specific substitution reactions to introduce various functional groups into the molecule. The overall yield and the purity of the product depend on the optimization of each step, which can be characterized by spectroscopic techniques and confirmed by X-ray diffraction studies (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to "{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone" has been extensively studied using X-ray crystallography. These studies reveal that the piperidine ring often adopts a chair conformation, with the geometry around certain atoms (such as sulfur in thiazole rings) being distorted tetrahedral. Intramolecular hydrogen bonding plays a significant role in stabilizing the molecule's conformation. The detailed molecular structure provides insight into the potential reactivity and interaction with biological targets (S. Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of "{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone" includes its ability to undergo various chemical reactions, such as nucleophilic substitutions, additions, and ring-closure reactions, which can modify its structure and, consequently, its biological activity. These reactions are influenced by the presence of functional groups in the molecule, providing a pathway to synthesize derivatives with enhanced properties or reduced toxicity (M. Shahana & A. Yardily, 2020).
Physical Properties Analysis
The physical properties of "{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone" and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined by the compound's molecular structure and are essential for predicting its stability, formulation potential, and interaction with biological systems. The crystal structure analysis provides insights into the intermolecular interactions that can affect the compound's physical properties (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of "{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone" are defined by its reactivity towards other chemical entities, its stability under various conditions, and its potential to participate in biochemical interactions. Studies on similar compounds have shown that these properties can be elucidated through spectroscopic methods and quantum chemical calculations, which help in understanding the electron distribution within the molecule and predict its reactivity pattern. Theoretical studies, including density functional theory (DFT) calculations, provide a deeper understanding of the molecular orbitals' energies and the potential sites for chemical interactions (P. Huang et al., 2021).
特性
IUPAC Name |
[1-(2-propyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-6-16-20-15(12-24-16)18(23)21-10-5-7-13(11-21)17(22)14-8-3-4-9-19-14/h3-4,8-9,12-13H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEAXWNUEKZFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)

![methyl 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5635690.png)

![1-(cyclopentylcarbonyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5635704.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635727.png)

![2-{[rel-(3R,4S)-3-amino-4-isopropyl-1-pyrrolidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone dihydrochloride](/img/structure/B5635741.png)

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5635749.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5635757.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5635771.png)
![[(3R*,5R*)-1-(5-ethoxy-2-furoyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5635777.png)